Triethoxy(2-glycidoxy-1-methylethyl)silane
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Overview
Description
Triethoxy(2-glycidoxy-1-methylethyl)silane is an organosilicon compound that features both epoxy and alkoxysilane functional groups. This compound is widely used in various industrial applications due to its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(2-glycidoxy-1-methylethyl)silane is typically synthesized through the hydrosilylation of allyl glycidyl ether with triethoxysilane in the presence of a catalyst such as Speier’s catalyst (H2PtCl6). The reaction involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl glycidyl ether, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is typically subjected to vacuum distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(2-glycidoxy-1-methylethyl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.
Epoxide Ring Opening: The reaction of the epoxy group with nucleophiles, leading to the formation of different products
Common Reagents and Conditions
Hydrosilylation: Typically carried out in the presence of catalysts such as Speier’s catalyst (H2PtCl6) at elevated temperatures.
Epoxide Ring Opening: Can be induced by acids, bases, or other nucleophiles under mild conditions
Major Products Formed
Hydrosilylation: Produces this compound and other isomeric products.
Epoxide Ring Opening: Leads to various alcohols and ethers depending on the nucleophile used
Scientific Research Applications
Triethoxy(2-glycidoxy-1-methylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance
Mechanism of Action
The mechanism of action of triethoxy(2-glycidoxy-1-methylethyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxy group can react with nucleophiles, while the alkoxysilane group can hydrolyze and condense to form siloxane bonds. This dual reactivity allows the compound to act as an effective coupling agent, improving the mechanical properties and durability of composite materials .
Comparison with Similar Compounds
Similar Compounds
- Triethoxy(3-glycidoxypropyl)silane
- Trimethoxy(2-glycidoxy-1-methylethyl)silane
- Triethoxy(3-methacryloxypropyl)silane
Uniqueness
Triethoxy(2-glycidoxy-1-methylethyl)silane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of both epoxy and alkoxysilane groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H26O5Si |
---|---|
Molecular Weight |
278.42 g/mol |
IUPAC Name |
triethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C12H26O5Si/c1-5-15-18(16-6-2,17-7-3)11(4)8-13-9-12-10-14-12/h11-12H,5-10H2,1-4H3 |
InChI Key |
ZYJGMQVARFHFIB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)COCC1CO1)(OCC)OCC |
Origin of Product |
United States |
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